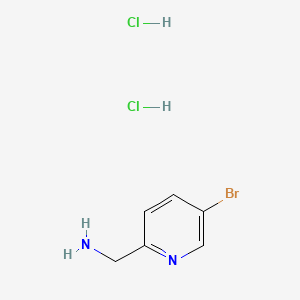

(5-Bromopyridin-2-yl)methanamine dihydrochloride

Beschreibung

(5-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1251953-03-3) is a halogenated pyridine derivative with the molecular formula C₆H₉BrCl₂N₂ and a molecular weight of 259.97 g/mol . It exists as a white powder and is primarily used as a pharmaceutical intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting kinase inhibitors or receptor modulators . The dihydrochloride salt form enhances aqueous solubility and stability, making it advantageous for medicinal chemistry applications .

Eigenschaften

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERXLRGNNUPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745358 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251953-03-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Pyridine Precursors

The synthesis often begins with bromination of a pre-functionalized pyridine derivative. For example, 2-aminomethylpyridine can undergo electrophilic aromatic substitution at the 5-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically proceeds in polar aprotic solvents like dichloromethane or dimethylformamide (DMF) at 0–25°C.

Reaction conditions :

-

Substrate : 2-Aminomethylpyridine

-

Brominating agent : Br₂ (1.1 equiv)

-

Solvent : DMF

-

Temperature : 0–20°C

-

Time : 4–6 hours

The bromine atom is introduced regioselectively at the 5-position due to the directing effect of the electron-donating aminomethyl group.

Amination via Nucleophilic Substitution

In some routes, a pre-brominated pyridine with a leaving group (e.g., chlorine) undergoes nucleophilic substitution with ammonia or a protected amine. For instance, 5-bromo-2-chloropyridine reacts with aqueous ammonia under high pressure to yield the primary amine.

Key steps :

-

Substitution :

-

Salt formation :

The free amine is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt.

Reductive Amination Approach

Aldehyde Intermediate Preparation

5-Bromo-2-pyridinecarbaldehyde serves as a key intermediate. This aldehyde is synthesized via oxidation of 5-bromo-2-methylpyridine using oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

Oxidation conditions :

-

Substrate : 5-Bromo-2-methylpyridine

-

Oxidizing agent : SeO₂ (1.2 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : Reflux (100°C)

-

Time : 8 hours

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate or ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Reaction protocol :

-

Aldehyde : 5-Bromo-2-pyridinecarbaldehyde (1.0 equiv)

-

Ammonia source : NH₄OAc (3.0 equiv)

-

Reducing agent : NaBH₃CN (1.5 equiv)

-

Solvent : Methanol

-

Temperature : 25°C

-

Time : 24 hours

The product is isolated as the dihydrochloride salt after treatment with HCl gas in ethanol.

Protective-Group Strategies

Amine Protection and Bromination

To prevent undesired side reactions during bromination, the amine group is temporarily protected. A common method involves tert-butoxycarbonyl (Boc) protection:

-

Protection :

-

Bromination :

The protected amine undergoes bromination at the 5-position using Br₂ or NBS, as described in Section 1.1. -

Deprotection and Salt Formation :

The Boc group is removed with trifluoroacetic acid (TFA), followed by HCl treatment to yield the dihydrochloride.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. One approach involves continuous flow bromination of 2-aminomethylpyridine using HBr and hydrogen peroxide (H₂O₂) as a bromine source:

Process parameters :

-

Substrate : 2-Aminomethylpyridine (1.0 kg)

-

Brominating agent : HBr (48% aq., 2.2 equiv) + H₂O₂ (30% aq., 1.1 equiv)

-

Reactor : Continuous flow system

-

Residence time : 30 minutes

-

Temperature : 50°C

The crude product is purified via crystallization from ethanol/HCl.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Br₂, NH₃ | High pressure, sealed tube | High regioselectivity | Long reaction times |

| Reductive Amination | NaBH₃CN, NH₄OAc | Mild conditions | Suitable for sensitive substrates | Requires aldehyde intermediate |

| Protective-Group Strategy | Boc₂O, TFA | Controlled bromination | Minimizes side reactions | Additional protection/deprotection steps |

| Industrial Bromination | HBr, H₂O₂ | Continuous flow | Scalable, cost-effective | Requires specialized equipment |

Optimization and Challenges

Yield Improvements

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, etc.

Oxidation Products: Imines, nitriles, or carboxylic acids.

Reduction Products: Primary amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (5-Bromopyridin-2-yl)methanamine dihydrochloride are diverse:

Chemistry

- Building Block for Organic Synthesis: Utilized in the preparation of heterocyclic compounds and pharmaceuticals.

- Reactivity: Engages in nucleophilic substitution, oxidation, and reduction reactions.

Biology

- Biologically Active Molecules: Used in synthesizing enzyme inhibitors and receptor ligands.

- Mechanism of Action: Interacts with enzymes or receptors, potentially modulating their activity.

Medicine

- Therapeutic Potential: Investigated for antimicrobial and anticancer activities.

Industry

- Agrochemicals and Dyes: Employed in developing specialty chemicals.

The biological activities of this compound have been the subject of research due to its potential therapeutic properties:

Antimicrobial Activity:

Preliminary studies indicate that this compound exhibits antimicrobial properties, showing efficacy against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL.

Anticancer Properties:

Research has demonstrated dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating significant potency against certain cancer types through apoptosis induction via caspase pathways.

Enzyme Inhibition:

The compound has shown promise as an inhibitor for enzymes involved in metabolic pathways related to cancer and infectious diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects on human cancer cell lines, revealing significant inhibition of cell proliferation linked to apoptotic mechanisms. The results showed IC50 values below 10 µM, indicating high potency.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound exhibited notable antibacterial activity across various strains, reinforcing its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of (5-Bromopyridin-2-yl)methanamine dihydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methanamine group can participate in various binding interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in halogen substitution, side-chain modifications, or aromatic ring systems. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Halogen Substitution on the Pyridine Ring

- Impact of Halogen Position : Bromine at position 5 (meta) vs. 4 (para) alters electronic distribution and steric effects, affecting binding affinity in receptor-ligand interactions .

Side-Chain Modifications

- Chain Length : Ethylamine derivatives (e.g., C₇H₁₁BrCl₂N₂) exhibit increased lipophilicity, enhancing membrane permeability but possibly reducing solubility .

- Steric Effects : Cyclopropyl groups (C₉H₁₃BrCl₂N₂) introduce rigidity, which may reduce off-target interactions and improve pharmacokinetics .

Aromatic Ring System Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|

| This compound | C₆H₉BrCl₂N₂ | 259.97 | 1251953-03-3 | Pyridine ring system. |

| (5-Bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 238.51 | 2126162-53-4 | Pyrimidine ring (two nitrogen atoms) increases hydrogen-bonding potential . |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | 289.05 | 2155852-47-2 | Ethyl linker and pyrimidine system; dual hydrochloride improves solubility . |

- Salt Form: Dihydrochloride salts (e.g., C₇H₁₂BrCl₂N₃) generally exhibit better aqueous solubility than monohydrochloride counterparts .

Key Research Findings

Solubility and Stability: Dihydrochloride salts (e.g., CAS 1251953-03-3) demonstrate superior solubility in polar solvents compared to free bases or monohydrochlorides, critical for in vivo applications .

Biological Activity : Bromine at position 5 on pyridine enhances halogen-bonding interactions with protein targets, as observed in kinase inhibitor studies .

Synthetic Utility : The cyclopropyl derivative (CAS 3010287-01-8) shows promise in preclinical studies for its resistance to metabolic degradation .

Biologische Aktivität

(5-Bromopyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a brominated pyridine ring attached to a methanamine group. Its molecular formula is , with a molecular weight of approximately 236.99 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a scaffold for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound may have anticancer effects by inhibiting specific cancer cell pathways. For instance, it has been investigated for its role in targeting kinases involved in tumor growth .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. Its structure allows for modifications that can enhance selectivity and potency against specific targets.

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against certain cancer types. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL, indicating potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer, Antimicrobial | IC50 < 10 µM; MIC < 2 µg/mL |

| (6-Bromopyridin-2-yl)methylamine dihydrochloride | Moderate Antimicrobial | MIC ~ 4 µg/mL |

| Cyclopropyl(5-fluoropyridin-2-yl)methanamine | Enzyme Inhibition | IC50 ~ 15 µM |

This table highlights the comparative biological activities of this compound against similar compounds, showcasing its superior efficacy in certain applications.

Q & A

Q. What are the optimized synthetic routes for (5-Bromopyridin-2-yl)methanamine dihydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves three steps: (1) bromination of pyridine derivatives under controlled temperatures (e.g., 0–50°C) using solvents like dimethylformamide (DMF); (2) amination via nucleophilic substitution or reductive amination, requiring pH monitoring (pH 7–9) and ethanol as a solvent; (3) salt formation with HCl to yield the dihydrochloride.

- Optimization Strategies :

- Use recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) for purification .

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Table: Key Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | NBS, DMF, 40°C | Introduce bromine at position 5 |

| Amination | NH3/NaBH4, ethanol, pH 8 | Form primary amine |

| Salt Formation | HCl gas, ether | Stabilize as hydrochloride salt |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify bromine substitution pattern and amine proton integration. For example, the pyridine ring protons show distinct splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 205/207 for C6H8BrN2) .

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for absolute configuration validation .

- Elemental Analysis : Ensure stoichiometry of C, H, N, and Cl matches theoretical values .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation from hydrochloride salts and brominated aromatics.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electrophilic Reactivity : The bromine atom enhances electrophilicity at position 5, enabling efficient Pd-catalyzed coupling.

- Optimization Strategies :

- Use Pd(PPh3)4 (2 mol%) and K2CO3 in THF/H2O (3:1) at 80°C for 12 hours.

- Monitor for dehalogenation side reactions; add ligands (e.g., SPhos) to suppress homocoupling .

- Table: Cross-Coupling Efficiency

| Catalyst System | Yield (%) | Side Products |

|---|---|---|

| Pd(OAc)2/XPhos | 85 | <5% debromination |

| PdCl2(dppf) | 78 | 10% homocoupling |

Q. How can contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. neuroprotective) be resolved experimentally?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.

- Assay Standardization : Use isogenic cell lines and replicate under controlled O2/CO2 conditions to minimize variability .

- SAR Analysis : Synthesize analogs (e.g., 3-bromo or 6-amino derivatives) to isolate functional group contributions .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and validate with SPR or ITC .

Data Contradiction Analysis

Q. Why do some studies report low solubility in aqueous buffers, while others claim moderate solubility?

- Methodological Answer :

- Solubility Profiling : Perform phase-solubility studies in PBS (pH 7.4), DMSO/PBS mixtures, and simulated gastric fluid.

- Counterion Effects : Compare dihydrochloride vs. freebase forms; the hydrochloride salt typically improves aqueous solubility by 10–100× .

- Table: Solubility Data

| Solvent System | Solubility (mg/mL) |

|---|---|

| PBS (pH 7.4) | 1.2 |

| 10% DMSO/PBS | 8.5 |

| 0.1 M HCl | 15.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.